molecular formula C16H21N3O5 B3124072 4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid CAS No. 315248-55-6

4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid

Cat. No.: B3124072
CAS No.: 315248-55-6
M. Wt: 335.35 g/mol
InChI Key: ZYBUKMFSURODTI-UHFFFAOYSA-N
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Description

4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenyl group, an amino group, and multiple oxobutanoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid typically involves multiple steps. One common method includes the nucleophilic displacement of a halogenated precursor with a dimethylphenylamine derivative. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like ethanol (EtOH) and catalysts such as palladium on carbon (Pd/C). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazino and oxobutanoyl derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[2-[4-(2,4-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-10-3-4-12(11(2)9-10)17-13(20)5-6-14(21)18-19-15(22)7-8-16(23)24/h3-4,9H,5-8H2,1-2H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBUKMFSURODTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid
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4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid
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4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid
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4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid
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4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid
Reactant of Route 6
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4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid

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